molecular formula C17H14N4O2 B2514817 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 852413-37-7

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No. B2514817
M. Wt: 306.325
InChI Key: BKQWUDBVDQYKBW-UHFFFAOYSA-N
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Patent
US08236858B2

Procedure details

2×500 mg (2×1 equiv) of tryptamine were dissolved under an argon atmosphere in 2×2 ml of absolute ethanol in three different flasks of a Carousel parallel synthesizer. 4-bromo-1-fluoro-2-nitrobenzene (690 mg, 1 equiv) and 2-fluoro-5-nitrobenzonitrile (520 mg, 1 equiv) were added, respectively, in one of the two parallel flasks (A and B) and the obtained mixtures were allowed to react at room temperature under magnetic stirring. The course of the reactions was followed by TLC (dichloromethane as the eluent). Reactions A and B were completed after 8 and 2 hours, respectively. The two mixtures were then diluted with ca. 15 ml of diethyl ether and the resulting precipitates were collected by filtration and washed with additional Et2O. TLC analyses showed in all precipitates residual traces of starting materials, thus each reaction mixture was purified by column chromatography on silica gel (approx. 20 grams). A mixture of petroleum ether/dichloromethane (8:2) was used until the starting nitroaromatic derivatives were eluted; subsequently, the target products were eluted by using dichloromethane. N-(2-nitro-4-bromophenyl)-tryptamine was collected as a red solid in 55% yield and finally N-(2-cyano-4-nitrophenyl)-tryptamine was obtained as a yellow solid in 40% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.BrC1C=CC(F)=C([N+]([O-])=O)C=1.F[C:25]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][C:26]=1[C:27]#[N:28].ClCCl>C(O)C.C(OCC)C>[C:27]([C:26]1[CH:29]=[C:30]([N+:33]([O-:35])=[O:34])[CH:31]=[CH:32][C:25]=1[NH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)#[N:28]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
690 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
520 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature under magnetic stirring
CUSTOM
Type
CUSTOM
Details
after 8 and 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with additional Et2O
CUSTOM
Type
CUSTOM
Details
thus each reaction mixture was purified by column chromatography on silica gel (approx. 20 grams)
ADDITION
Type
ADDITION
Details
A mixture of petroleum ether/dichloromethane (8:2)
WASH
Type
WASH
Details
were eluted
WASH
Type
WASH
Details
subsequently, the target products were eluted
CUSTOM
Type
CUSTOM
Details
N-(2-nitro-4-bromophenyl)-tryptamine was collected as a red solid in 55% yield

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.